molecular formula C15H18ClN5O2 B2529435 N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2201879-69-6

N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2529435
CAS No.: 2201879-69-6
M. Wt: 335.79
InChI Key: FVBKOIHCQUEVFZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group, a 2H-1,2,3-triazol-2-yl group, and a piperidine-1-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.

    Synthesis of the 2H-1,2,3-triazol-2-yl intermediate: This can be achieved through a cycloaddition reaction between an azide and an alkyne, forming the triazole ring.

    Coupling of intermediates: The 5-chloro-2-methoxyphenyl intermediate is then coupled with the 2H-1,2,3-triazol-2-yl intermediate under suitable conditions to form the desired compound.

    Formation of the piperidine-1-carboxamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide: shares similarities with other piperidine carboxamides and triazole-containing compounds.

    This compound: can be compared to compounds like N-(5-chloro-2-methoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide and N-(5-chloro-2-methoxyphenyl)-4-(2H-1,2,3-triazol-4-yl)piperidine-1-carboxamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-23-14-3-2-11(16)10-13(14)19-15(22)20-8-4-12(5-9-20)21-17-6-7-18-21/h2-3,6-7,10,12H,4-5,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBKOIHCQUEVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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